molecular formula C19H23Cl2N5O2S B2749456 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1189896-40-9

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride

Cat. No.: B2749456
CAS No.: 1189896-40-9
M. Wt: 456.39
InChI Key: BZWCRUJDBGJBMZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Scientific Research Applications

Synthesis and Biological Activities

  • A study by Srivastava et al. (2007) focused on diaryl dihydropyrazole-3-carboxamides, evaluating their appetite suppression and body weight reduction potential in animal models. These compounds showed significant effects due to CB1 antagonistic activity and exhibited a favorable pharmacokinetic profile. This suggests potential research applications in obesity and metabolic disorders (Srivastava et al., 2007).

Molecular Interaction Studies

  • Research by Shim et al. (2002) on the molecular interaction of a cannabinoid receptor antagonist highlights the significance of structural conformations in binding affinity and receptor interactions. This type of study is crucial for understanding receptor-ligand dynamics and designing targeted therapeutic agents (Shim et al., 2002).

Synthesis and Antimicrobial Activity

  • Zítko et al. (2013) synthesized a series of 5-chloro-N-phenylpyrazine-2-carboxamides with various substituents, exhibiting significant in vitro activity against Mycobacterium tuberculosis. This highlights the potential application in developing new antimycobacterial agents (Zítko et al., 2013).

Chemical Synthesis and Transformations

  • Studies on the synthesis and transformations of complex molecules like benzofuran-morpholinomethyl-pyrazoline hybrids (Hassan et al., 2014) provide insights into chemical methodologies that can be adapted for synthesizing and modifying the compound , potentially leading to new materials with vasorelaxant properties or other pharmacological activities (Hassan et al., 2014).

Imaging Agents for Parkinson's Disease

  • The synthesis of [11C]HG-10-102-01 as a potential PET agent for imaging LRRK2 enzyme in Parkinson's disease by Wang et al. (2017) demonstrates the relevance of structurally complex compounds in developing diagnostic tools for neurodegenerative diseases (Wang et al., 2017).

Properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O2S.ClH/c1-13-14(20)3-4-16-17(13)22-19(28-16)25(8-7-24-9-11-27-12-10-24)18(26)15-5-6-21-23(15)2;/h3-6H,7-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWCRUJDBGJBMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC=NN4C)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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